3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Description
3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C16H11ClN4OS and its molecular weight is 342.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been evaluated against cancer cell lines and c-met kinase .
Mode of Action
It’s worth noting that similar compounds have been synthesized and used in various applications, including as energetic materials .
Result of Action
Compounds with similar structures have shown potential in various applications, including as energetic materials .
Biological Activity
3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on recent studies and findings.
- Molecular Formula : C16H11ClN4OS
- Molecular Weight : 342.8 g/mol
- IUPAC Name : 3-[(3-chlorophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors that are crucial in various biological pathways. The precise mechanisms are still under investigation but are believed to involve interference with cellular signaling pathways related to cancer proliferation and survival.
Biological Activity Overview
Research indicates that this compound exhibits significant antitumor and antimicrobial properties.
Antitumor Activity
In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potent anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest it possesses notable activity against various bacterial strains, although specific IC50 values for these activities require further detailed investigation.
Case Studies and Research Findings
- Study on Antitumor Properties : A study conducted by researchers focused on the antiproliferative effects of the compound against several cancer cell lines. The findings revealed that it effectively induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and tubulin polymerization inhibition .
- Mechanistic Studies : Further research indicated that the compound's interaction with cellular targets could lead to significant disruptions in microtubule dynamics, which is critical for mitotic processes in cancer cells .
- Comparative Analysis : In a comparative study with other triazole derivatives, this compound exhibited superior activity compared to structurally similar compounds, suggesting its unique structural features contribute to enhanced biological effects .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS/c17-12-4-1-3-11(9-12)10-23-16-19-18-15-7-6-13(20-21(15)16)14-5-2-8-22-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAFQKCWEBHWDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.